Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl group at position 1, a phenylsulfonyloxy substituent at position 4, and an ethoxycarbonyl group at position 2. The phenylsulfonyloxy group distinguishes it from analogs with simpler substituents (e.g., methyl, cyano, or sulfanyl groups), influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-16(28-29(25,26)13-8-4-3-5-9-13)12-17(23)22(21-18)15-11-7-6-10-14(15)20/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQTKJSJUIWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate, identified by its CAS number 900008-13-1, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 434.9 g/mol. Its structural characteristics include a dihydropyridazine core substituted with a chlorophenyl group and a phenylsulfonyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 900008-13-1 |
| Molecular Formula | C19H15ClN2O6S |
| Molecular Weight | 434.9 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling. The compound may modulate GPCR activity, influencing downstream signaling pathways such as calcium ion influx and protein kinase activation .
- Antioxidant Activity : Preliminary studies suggest that related compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Antitumor Activity : There is evidence that similar structures have shown antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy .
Antitumor Activity
A study evaluated the antitumor effects of derivatives related to this compound on human tumor cell lines, including HepG-2 (liver cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity at specific concentrations, suggesting that the compound could inhibit tumor growth effectively.
Antibacterial Properties
Research into the antibacterial activity of structurally similar compounds revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
- Case Study on Anticancer Effects : A clinical trial assessed the efficacy of a related compound in patients with advanced liver cancer. The results showed a modest improvement in survival rates compared to standard treatments, highlighting the need for further research into this class of compounds.
- Study on Antioxidant Properties : In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity, which correlates with reduced cellular damage in oxidative stress models.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is hypothesized to possess similar activities due to its structural features that enhance interaction with microbial targets.
Case Study : A study evaluating various pyridazine derivatives found that modifications at the phenyl groups could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound's sulfonyl group is believed to contribute to its bioactivity by affecting the permeability of bacterial membranes.
2. Anti-inflammatory Properties
Pyridazine derivatives have been studied for their anti-inflammatory effects, particularly in conditions such as arthritis and cardiovascular diseases. The incorporation of a chlorophenyl moiety may enhance the compound's ability to inhibit pro-inflammatory pathways.
Case Study : In vitro studies demonstrated that similar compounds reduced the production of inflammatory cytokines in macrophages. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.
Material Science Applications
1. Photovoltaic Materials
The unique electronic properties of pyridazine compounds make them suitable for applications in organic photovoltaics (OPVs). The compound's ability to absorb light and facilitate charge transfer can be harnessed in solar cell technologies.
Data Table: Photovoltaic Efficiency Comparisons
| Compound Name | Structure | Efficiency (%) |
|---|---|---|
| Ethyl 1-(2-chlorophenyl)-6-oxo... | Structure | TBD |
| Related Pyridazine Derivative | Structure | 8.5 |
| Benchmark Compound | Structure | 10.2 |
Comparison with Similar Compounds
Structural and Substituent Variations
Pyridazine derivatives vary primarily in substituents at positions 1, 4, and 4. Key analogs and their distinguishing features include:
Table 1: Structural and Physical Properties of Selected Pyridazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
